N'-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to an ethylidene moiety, which is further connected to a pyridine-3-carbohydrazide framework. The presence of the bromine atom and the pyridine ring contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials into the desired product. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as hydrazine derivatives.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity The presence of the bromophenyl and pyridine groups allows for specific interactions with biological molecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(3-Bromophenyl)ethylidene]-1H-indole-3-carbohydrazide
Uniqueness
N’-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the bromophenyl group and the pyridine-3-carbohydrazide framework
Properties
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(11-4-2-6-13(15)8-11)17-18-14(19)12-5-3-7-16-9-12/h2-9H,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNJNTMTKNPYQY-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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